3-[(4-amino-1H-pyrazol-1-yl)methyl]benzoic acid
CAS No.:
Cat. No.: VC14652118
Molecular Formula: C11H11N3O2
Molecular Weight: 217.22 g/mol
* For research use only. Not for human or veterinary use.
![3-[(4-amino-1H-pyrazol-1-yl)methyl]benzoic acid -](/images/structure/VC14652118.png)
Specification
Molecular Formula | C11H11N3O2 |
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Molecular Weight | 217.22 g/mol |
IUPAC Name | 3-[(4-aminopyrazol-1-yl)methyl]benzoic acid |
Standard InChI | InChI=1S/C11H11N3O2/c12-10-5-13-14(7-10)6-8-2-1-3-9(4-8)11(15)16/h1-5,7H,6,12H2,(H,15,16) |
Standard InChI Key | QLCKRCFLPOGTLB-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)C(=O)O)CN2C=C(C=N2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzoic acid moiety substituted at the 3-position by a methyl group connected to a 4-amino-1H-pyrazole ring. This configuration creates a planar aromatic system with hydrogen-bonding capabilities from both the carboxylic acid (-COOH) and primary amine (-NH₂) groups. The hydrochloride salt form (C₁₁H₁₂ClN₃O₂) enhances solubility in polar solvents.
Table 1: Key Molecular Descriptors
Property | Free Acid Form | Hydrochloride Salt |
---|---|---|
Molecular Formula | C₁₁H₁₁N₃O₂ | C₁₁H₁₂ClN₃O₂ |
Molecular Weight (g/mol) | 217.22 | 253.69 |
IUPAC Name | 3-[(4-Aminopyrazol-1-yl)methyl]benzoic acid | 3-[(4-Aminopyrazol-1-yl)methyl]benzoic acid hydrochloride |
Canonical SMILES | C1=CC(=CC(=C1)C(=O)O)CN2C=C(C=N2)N | C1=CC(=CC(=C1)C(=O)O)CN2C=C(C=N2)N.Cl |
Spectral Characterization
While experimental spectral data for this specific compound remains unpublished, related pyrazole-benzoic acid hybrids exhibit characteristic IR absorptions at ~1700 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H stretches). NMR spectra typically show aromatic protons between δ 7.0–8.5 ppm and methylene protons near δ 4.5–5.0 ppm .
Synthesis and Optimization
Synthetic Pathways
Industrial synthesis involves a three-step sequence:
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Pyrazole Ring Formation: Condensation of hydrazine derivatives with diketones or β-ketoesters under acidic conditions.
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Methylation: Nucleophilic substitution at the pyrazole nitrogen using chloromethyl benzoic acid precursors.
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Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride form.
Critical Reaction Parameters:
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Temperature: 60–80°C for cyclization steps
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Solvent: Polar aprotic solvents (DMF, DMSO) enhance reaction rates
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Catalysis: Lewis acids (e.g., ZnCl₂) improve methylation efficiency
Purification Strategies
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Recrystallization: Methanol/water mixtures (3:1 v/v) yield >95% pure product
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Chromatography: Reverse-phase C18 columns with acetonitrile/water gradients resolve positional isomers
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Lyophilization: Preferred for hydrochloride salt stabilization .
Biological Activity and Mechanism
Compound | MIC against S. aureus (μg/mL) | Biofilm Inhibition (%) | Cytotoxicity (IC₅₀, μM) |
---|---|---|---|
Analog 59 | 0.78 | 90 | >100 |
Analog 74 | 0.39 | 85 | >100 |
Key mechanistic insights from related molecules suggest:
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Disruption of bacterial membrane integrity via hydrophobic interactions
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Inhibition of DNA gyrase and topoisomerase IV enzymes
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Synergistic effects with β-lactam antibiotics against resistant strains .
Structure-Activity Relationships (SAR)
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Amino Group: Essential for hydrogen bonding with bacterial targets
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Methylene Linker: Optimal chain length for membrane penetration
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Benzoic Acid: Enhances water solubility without compromising lipophilicity .
Research Applications
Medicinal Chemistry
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Antibiotic Development: Scaffold for novel Gram-positive agents
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Prodrug Design: Carboxylic acid group facilitates ester prodrug formulations
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Combination Therapies: Adjuvant potential with existing antimicrobials .
Material Science
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Metal-Organic Frameworks (MOFs): Coordination sites for Cu²⁺ and Fe³⁺ ions
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Polymer Modification: Incorporation into antimicrobial coatings.
Comparative Analysis with Structural Analogs
Table 3: Comparison with Related Compounds
Future Directions
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In Vivo Toxicology: Acute/chronic toxicity profiling in murine models
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Formulation Science: Nanoencapsulation to enhance bioavailability
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Target Identification: Proteomic studies to elucidate molecular targets
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